6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the tetrahydronaphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy Group Introduction: One common method involves the methylation of 1,2,3,4-tetrahydronaphthalene using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). This reaction typically occurs under reflux conditions.
Hydrogenation: Another method involves the catalytic hydrogenation of 2-methoxynaphthalene using a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene often involves the catalytic hydrogenation method due to its efficiency and scalability. The process typically uses a continuous flow reactor to maintain consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form more saturated derivatives. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for this purpose.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups (-NO2) to the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 and H2SO4 mixture for nitration.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of nitro groups or other electrophiles.
Scientific Research Applications
6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on its molecular pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methoxy group at the 6-position.
1,2,3,4-Tetrahydronaphthalene: The parent compound without any substituents.
Uniqueness
6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOJUKGAHCDZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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